molecular formula C6H12O2S B8708078 (2S)-4-Methyl-2-sulfanylpentanoic acid CAS No. 66386-08-1

(2S)-4-Methyl-2-sulfanylpentanoic acid

Cat. No. B8708078
Key on ui cas rn: 66386-08-1
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428019

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
S[C@H](C(=O)O)CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
CUSTOM
Type
CUSTOM
Details
the white solid repeatedly evaporated with benzene
CUSTOM
Type
CUSTOM
Details
until dry
DISSOLUTION
Type
DISSOLUTION
Details
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
ADDITION
Type
ADDITION
Details
was added 1.58 g of compound 2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 mls of DMSO
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml portions of ether three times
STIRRING
Type
STIRRING
Details
with stirring at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was re-extracted 3X with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
SC(C(=O)O)CC(C)C
Name
Type
product
Smiles
S[C@H](C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 25 mL
AMOUNT: MASS 0.72 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428019

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
S[C@H](C(=O)O)CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
CUSTOM
Type
CUSTOM
Details
the white solid repeatedly evaporated with benzene
CUSTOM
Type
CUSTOM
Details
until dry
DISSOLUTION
Type
DISSOLUTION
Details
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
ADDITION
Type
ADDITION
Details
was added 1.58 g of compound 2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 mls of DMSO
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml portions of ether three times
STIRRING
Type
STIRRING
Details
with stirring at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was re-extracted 3X with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
SC(C(=O)O)CC(C)C
Name
Type
product
Smiles
S[C@H](C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 25 mL
AMOUNT: MASS 0.72 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428019

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9]>C(O)C>[O-:2][CH2:3][CH3:4].[Na+:5].[SH:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9].[SH:6][C@@H:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([OH:10])=[O:9] |f:1.2,5.6,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
S[C@H](C(=O)O)CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
CUSTOM
Type
CUSTOM
Details
the white solid repeatedly evaporated with benzene
CUSTOM
Type
CUSTOM
Details
until dry
DISSOLUTION
Type
DISSOLUTION
Details
The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which
ADDITION
Type
ADDITION
Details
was added 1.58 g of compound 2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 mls of DMSO
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml portions of ether three times
STIRRING
Type
STIRRING
Details
with stirring at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was re-extracted 3X with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ethyl acetate removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
SC(C(=O)O)CC(C)C
Name
Type
product
Smiles
S[C@H](C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 25 mL
AMOUNT: MASS 0.72 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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